N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
Compounds containing the benzo[d]thiazol-2-yl group are known to possess a wide range of properties and applications. They have optical properties, coordination properties, and electron acceptor properties . They also have a vast number of applications, including in cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .
Molecular Structure Analysis
The molecular structure of compounds with similar groups has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds are quite diverse. For instance, 2-Aminobenzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite diverse. For instance, the compound (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine has a monoclinic crystal structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-15-13-17(7-8-19(15)27-2)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-20(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAHDEWHMJMFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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